Methylbenzyloctylamine
Description
Methylbenzyloctylamine, systematically named N-methyl-N-benzyloctan-1-amine, is a tertiary amine belonging to the phenylmethylamine class. Its structure comprises a benzyl group (C₆H₅CH₂–) attached to a methyl-substituted octylamine chain. Key properties include:
- Molecular Formula: C₁₆H₂₇N
- Solubility: Slightly soluble in water due to its hydrophobic octyl chain but miscible in organic solvents like ethanol or dichloromethane .
- Basicity: Exhibits strong basicity (high pKa ~10–11), typical of aliphatic amines, enabling protonation under physiological conditions .
- Applications: Primarily utilized as an intermediate in pharmaceutical synthesis and surfactant production due to its amphiphilic nature .
Properties
CAS No. |
63991-66-2 |
|---|---|
Molecular Formula |
C16H27N |
Molecular Weight |
233.39 g/mol |
IUPAC Name |
N-benzyl-N-methyloctan-1-amine |
InChI |
InChI=1S/C16H27N/c1-3-4-5-6-7-11-14-17(2)15-16-12-9-8-10-13-16/h8-10,12-13H,3-7,11,14-15H2,1-2H3 |
InChI Key |
QWYNLUCESJHDQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylbenzyloctylamine can be synthesized through several methods. One common approach involves the reductive amination of benzaldehyde with methylamine and octylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the reaction of benzyl chloride with a mixture of methylamine and octylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methylbenzyloctylamine undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines
Substitution: Various substituted amines
Scientific Research Applications
Methylbenzyloctylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methylbenzyloctylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain . The exact pathways and molecular targets can vary based on the specific application and context.
Comparison with Similar Compounds
Benzyloctylamine (N-Octylbenzenemethanamine)
N-(p-Methoxyphenyl)-p-phenylenediamine
5-Methylthiazole-2-amine
- Structure : Heterocyclic amine with a thiazole ring and methyl substituent.
- Properties :
- Applications : Key intermediate in synthesizing anti-inflammatory drugs like meloxicam .
Data Table: Comparative Properties of this compound and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility in Water | pKa | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₆H₂₇N | 233.40 | Slightly soluble | ~10–11 | Pharmaceuticals, surfactants |
| Benzyloctylamine | C₁₅H₂₅N | 219.37 | Insoluble | ~9–10 | Corrosion inhibitors |
| N-(p-Methoxyphenyl)-p-phenylenediamine | C₁₃H₁₄N₂O | 214.26 | Moderately soluble | ~4–5 | Dyes, polymers |
| 5-Methylthiazole-2-amine | C₄H₆N₂S | 114.16 | Moderately soluble | ~5–6 | Drug intermediates |
Research Findings and Functional Insights
- Alkyl Chain Impact : this compound’s octyl chain enhances lipophilicity compared to shorter-chain analogues, improving membrane permeability in drug delivery .
- Electronic Effects : Methoxy-substituted amines (e.g., N-(p-Methoxyphenyl)-p-phenylenediamine) exhibit altered reactivity profiles, favoring applications in conductive polymers over surfactant uses .
- Heterocyclic vs. Aliphatic Amines : Thiazole-based amines like 5-methylthiazole-2-amine show reduced basicity but greater stability under acidic conditions, ideal for gastrointestinal drug formulations .
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